molecular formula C23H16Cl3N3O5 B11959916 4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate CAS No. 881660-24-8

4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate

Cat. No.: B11959916
CAS No.: 881660-24-8
M. Wt: 520.7 g/mol
InChI Key: VZBCTVPWHRVYRU-KKMKTNMSSA-N
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Description

4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as dichloroanilino, oxo, acetyl, carbohydrazonoyl, methoxyphenyl, and chlorobenzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of 3,4-Dichloroaniline: This can be achieved through the chlorination of aniline.

    Acetylation: The 3,4-dichloroaniline is then acetylated using acetic anhydride to form 3,4-dichloroacetanilide.

    Hydrazonation: The acetylated product is reacted with hydrazine to form the carbohydrazonoyl derivative.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction.

    Esterification: Finally, the compound is esterified with 4-chlorobenzoic acid to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. For example, the dichloroanilino group may interact with cellular proteins, while the oxo and acetyl groups can participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-butoxybenzoate
  • 4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
  • 4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Uniqueness

The uniqueness of 4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties due to variations in the substituents on the aromatic rings.

Properties

CAS No.

881660-24-8

Molecular Formula

C23H16Cl3N3O5

Molecular Weight

520.7 g/mol

IUPAC Name

[4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-chlorobenzoate

InChI

InChI=1S/C23H16Cl3N3O5/c1-33-20-10-13(2-9-19(20)34-23(32)14-3-5-15(24)6-4-14)12-27-29-22(31)21(30)28-16-7-8-17(25)18(26)11-16/h2-12H,1H3,(H,28,30)(H,29,31)/b27-12+

InChI Key

VZBCTVPWHRVYRU-KKMKTNMSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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